![molecular formula C20H17NO3 B10836779 3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide](/img/structure/B10836779.png)
3-(5-Formyl-6-hydroxy-2-naphthalenyl)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is also known by other identifiers such as SCHEMBL12674915 and CHEMBL3665044 . This compound has been studied for its potential inhibitory effects on certain biological pathways, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for US8614253, 29-19 involve the use of specific reagents and catalysts to achieve the desired molecular structure. The preparation methods typically include the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure. This may involve reactions such as bromination, formylation, and hydroxylation.
Purification and Isolation: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
US8614253, 29-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
US8614253, 29-19 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to protein misfolding and stress responses.
Industry: The compound may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of US8614253, 29-19 involves its interaction with specific molecular targets. One of the primary targets is IRE-1α, a key player in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate the cellular response to stress and protein misfolding . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
US8614253, 29-19 can be compared with other similar compounds, such as:
US9241942, 29-19: Another compound with similar inhibitory effects on IRE-1α.
US9493435, 167: A related compound with similar structural features and biological activity.
The uniqueness of US8614253, 29-19 lies in its specific molecular structure, which allows for effective inhibition of IRE-1α with minimal off-target effects. This makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H17NO3 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(5-formyl-6-hydroxynaphthalen-2-yl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H17NO3/c1-21(2)20(24)16-5-3-4-13(11-16)14-6-8-17-15(10-14)7-9-19(23)18(17)12-22/h3-12,23H,1-2H3 |
InChI-Schlüssel |
NWWPDKVVFKCCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.